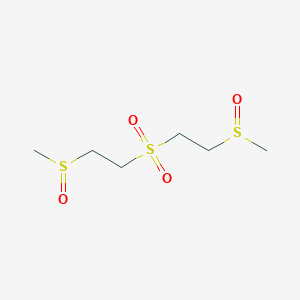
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, it has been suggested that it exerts its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been shown to inhibit the growth of various microbial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microbial and fungal strains, and act as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One of the areas of interest is its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in other scientific research fields, such as material science and environmental science.
In conclusion, 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in other scientific research fields.
Synthesemethoden
The synthesis of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminobenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
157764-00-6 |
|---|---|
Produktname |
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Molekularformel |
C9H5ClN2S |
Molekulargewicht |
208.67 g/mol |
IUPAC-Name |
2-(4-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2 |
InChI-Schlüssel |
QCHFTVBMHNKVQH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N |
Synonyme |
2-Benzothiazoleacetonitrile,4-chloro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















